molecular formula C28H26BrN5O3S B2424344 N-((4-(4-bromophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide CAS No. 392680-41-0

N-((4-(4-bromophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide

Cat. No. B2424344
CAS RN: 392680-41-0
M. Wt: 592.51
InChI Key: MUJWAAQMLZRWNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((4-(4-bromophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C28H26BrN5O3S and its molecular weight is 592.51. The purity is usually 95%.
BenchChem offers high-quality N-((4-(4-bromophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((4-(4-bromophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Applications This compound and its derivatives have been primarily studied for their antimicrobial properties. A notable study synthesized a series of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives, including compounds similar in structure to the specified chemical, and evaluated their antibacterial and antifungal activities. Certain synthesized compounds exhibited significant antibacterial and antifungal activities, suggesting potential use in antimicrobial treatments (Debnath & Ganguly, 2015).

Antifungal and Antibacterial Agent Development Multiple studies have synthesized and tested various triazole derivatives, like the specified compound, for their antibacterial and antifungal properties. These compounds have shown promise as agents against various pathogenic microorganisms, with some exhibiting significant antifungal activity. These findings highlight the potential for developing new antifungal and antibacterial agents based on the triazole core structure found in these compounds (Singh et al., 2010), (Ünver et al., 2010).

Anticancer Agent Exploration Research has also been directed towards exploring the anticancer potentials of triazole derivatives. A notable study synthesized N-aryl substituted phenyl acetamide analogs of triazolo phthalazines, demonstrating inhibition activity against cancer cell lines. This points to the potential of structurally related compounds, like the one , in anticancer drug development (Kumar et al., 2019).

properties

IUPAC Name

N-[[4-(4-bromophenyl)-5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26BrN5O3S/c1-37-23-12-6-19(7-13-23)16-26(35)30-17-25-31-32-28(34(25)22-10-8-21(29)9-11-22)38-18-27(36)33-15-14-20-4-2-3-5-24(20)33/h2-13H,14-18H2,1H3,(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUJWAAQMLZRWNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCC2=NN=C(N2C3=CC=C(C=C3)Br)SCC(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26BrN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

592.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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